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Cat. No.: B1236554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ebanol, a synthetic fragrance ingredient prized for its potent and authentic sandalwood aroma,

presents a fascinating case study in the relationship between molecular structure and olfactory

perception. This technical guide delves into the core chemical attributes of Ebanol, with a

particular focus on its stereoisomers and the profound impact of chirality on its sought-after

scent profile.

Chemical Identity and Molecular Structure
Ebanol is the common trade name for the chemical compound 3-Methyl-5-(2,2,3-trimethyl-3-

cyclopenten-1-yl)-4-penten-2-ol.[1][2][3][4] It is a complex synthetic molecule, not found in

nature, that has become a cornerstone in modern perfumery for its ability to impart a rich,

warm, and diffusive sandalwood character to fragrances.[4]

The molecular structure of Ebanol is characterized by a substituted cyclopentene ring linked to

a pentenol side chain. This structure contains three asymmetric carbon centers and one

carbon-carbon double bond, giving rise to a complex mixture of stereoisomers.[5] The

commercial product is a blend of these isomers.[5]

Table 1: Chemical and Physical Properties of Ebanol
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Property Value Reference(s)

IUPAC Name

3-Methyl-5-(2,2,3-trimethyl-3-

cyclopenten-1-yl)-4-penten-2-

ol

[1][2][3][4]

CAS Number 67801-20-1 [2][3][4][5]

Molecular Formula C₁₄H₂₄O [2]

Molecular Weight 208.34 g/mol [5]

Appearance
Colorless to pale yellow clear

liquid
[5]

Odor Threshold
Approximately 0.21 ng/L in air

(for the commercial mixture)
[5]

Boiling Point 287-288 °C at 760 mmHg

The Critical Role of Stereoisomerism in Odor
Perception
The olfactory properties of Ebanol are intrinsically linked to its stereochemistry. With three

chiral centers and a double bond capable of E/Z isomerism, there are a total of eight possible

diastereomers. Research has demonstrated that only a select few of these isomers are

responsible for the characteristic and powerful sandalwood scent.

Specifically, the (1S,2'S,3'R)-Ebanol and (1R,2'S,3'R)-Ebanol isomers have been identified as

possessing the most potent and desirable sandalwood odors.[6] The (1S,2'S,3'R) isomer is

particularly noteworthy, reported to be over 100 times more powerful than its enantiomer based

on relative GC sniff threshold evaluations.[7] This highlights the remarkable specificity of the

olfactory receptors involved in the perception of sandalwood.

Table 2: Olfactory Properties of Key Ebanol Stereoisomers
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Stereoisomer Odor Description Relative Potency Reference(s)

(1S,2'S,3'R)-Ebanol Powerful sandalwood

>100x its enantiomer;

>3x stronger than

(1R,2'S,3'R)-Ebanol

[7]

(1R,2'S,3'R)-Ebanol Powerful sandalwood >33x its enantiomer [7]

(1R,2'R,3'S)-Ebanol
Weak, no sandalwood

relevance
- [7]

(1S,2'R,3'R)-Ebanol
No sandalwood

relevance
- [7]

(1R,2'S,3'S)-Ebanol
Slight sandalwood

relevance
Weak [7]

Below is a diagram illustrating the relationship between the different stereoisomers of Ebanol,
showcasing the enantiomeric and diastereomeric connections.
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Stereoisomeric relationships of Ebanol.
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Synthesis and Experimental Protocols
The industrial synthesis of Ebanol is a multi-step process that results in a mixture of

diastereomers. A general and widely referenced method involves the following key

transformations:

Aldol Condensation: The synthesis typically begins with the aldol condensation of α-

campholenaldehyde and 2-butanone.

Isomerization: This is followed by a base-catalyzed isomerization of the double bond to form

the α,β-unsaturated ketone.

Reduction: The final step is the selective reduction of the ketone to the corresponding

secondary alcohol, yielding the diastereomeric mixture of Ebanol.

General Experimental Protocol for Ebanol Synthesis
The following is a generalized protocol based on patent literature and may require optimization.

Step 1: Condensation Reaction A solution of methyl ethyl ketone and a base (e.g., potassium

hydroxide) in an alcohol solvent is prepared and cooled to a low temperature (e.g., 0 to -10 °C).

To this solution, campholenic aldehyde is added dropwise while maintaining the low

temperature. The reaction mixture is stirred for a specified period, after which the temperature

is gradually raised and the reaction is allowed to proceed to completion.

Step 2: Isomerization Reaction The intermediate product from the condensation step is

dissolved in a suitable solvent system (e.g., dimethylformamide and toluene) and cooled. A

strong base, such as sodium methoxide, is added, and the mixture is stirred while maintaining

a low temperature (e.g., -5 to 5 °C) to facilitate the isomerization of the double bond.

Step 3: Hydrogenation Reaction The isomerized intermediate is dissolved in an alcohol (e.g.,

methanol) and added to a solution of a reducing agent, such as sodium borohydride, in the

same solvent. The reduction is carried out at a controlled temperature (e.g., 8-12 °C). After the

reaction is complete, the mixture is worked up to isolate the crude Ebanol, which is then

purified by distillation.
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Analytical Methodology: Separation and Identification of
Stereoisomers
The separation and analysis of Ebanol's stereoisomers are typically achieved using gas

chromatography (GC), often coupled with mass spectrometry (MS) for identification and

olfactometry (O) for sensory evaluation.

Gas Chromatography-Olfactometry (GC-O): This technique is instrumental in distinguishing the

odor-active isomers from the less fragrant or odorless ones.[8][9][10][11][12]

Principle: As the separated compounds elute from the GC column, the effluent is split

between a conventional detector (like a flame ionization detector or mass spectrometer) and

a sniffing port, where a trained analyst can assess the odor of each component.[8]

Typical Setup: A high-resolution capillary GC column with a chiral stationary phase is often

employed for the separation of enantiomers. The choice of the stationary phase is critical for

achieving baseline separation of the stereoisomers.

Olfactory Receptor Interaction and Signaling
Pathway
The perception of Ebanol's sandalwood scent is initiated by its interaction with specific

olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal

epithelium. While the exact repertoire of receptors that bind to Ebanol is a subject of ongoing

research, the human olfactory receptor OR1G1 has been identified as a receptor for

sandalwood odorants.[13][14]

The binding of an odorant molecule like Ebanol to its cognate OR, a G-protein coupled

receptor (GPCR), triggers a downstream signaling cascade.
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Canonical olfactory signal transduction pathway.
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The Canonical Olfactory Signaling Pathway:[15][16]

Receptor Binding: Ebanol binds to the OR1G1 receptor.

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the

α-subunit of the associated G-protein (Gαolf).

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl

cyclase type III.

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate

(cAMP).

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The influx of cations (primarily Ca²⁺) through the CNG channels leads to the

opening of calcium-gated chloride channels, resulting in an efflux of Cl⁻ ions and the

depolarization of the neuron's membrane.

Signal Transmission: This depolarization generates an action potential that is transmitted to

the olfactory bulb of the brain, leading to the perception of the sandalwood scent.

Conclusion
Ebanol serves as a compelling example of the intricate relationship between molecular

structure, stereochemistry, and sensory perception. The profound differences in the olfactory

properties of its stereoisomers underscore the high degree of selectivity of the human olfactory

system. For researchers in fragrance chemistry and drug development, the study of molecules

like Ebanol provides valuable insights into the principles of molecular recognition at G-protein

coupled receptors and offers a platform for the rational design of novel active compounds. A

thorough understanding of its synthesis, the characterization of its individual stereoisomers,

and the elucidation of its interactions with olfactory receptors will continue to be a fruitful area

of research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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